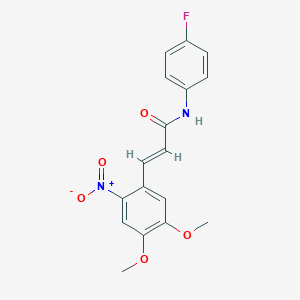

N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide

Description

N-(4-Fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide is a synthetic acrylamide derivative featuring a 4-fluorophenyl group attached to the amide nitrogen and a 2-nitro-4,5-dimethoxyphenyl substituent on the acrylamide’s β-carbon.

Properties

IUPAC Name |

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O5/c1-24-15-9-11(14(20(22)23)10-16(15)25-2)3-8-17(21)19-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,21)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIODXVRJHBNCR-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(2-Nitro-4,5-Dimethoxyphenyl)acrylic Acid

The synthesis begins with the preparation of 3-(2-nitro-4,5-dimethoxyphenyl)acrylic acid. While direct commercial availability is limited, this intermediate can be synthesized via Knoevenagel condensation between 2-nitro-4,5-dimethoxybenzaldehyde and malonic acid in the presence of a catalytic base (e.g., piperidine). The reaction proceeds at 80–100°C in ethanol, yielding the α,β-unsaturated acid with >85% efficiency.

Key data :

-

Reaction temperature: 80–100°C

-

Catalyst: Piperidine (10 mol%)

-

Solvent: Ethanol

-

Yield: 85–92%

Formation of Acyl Chloride

The acrylic acid is converted to its acyl chloride using phosphorus oxychloride (POCl₃) in anhydrous dichloromethane (DCM). The reaction is typically conducted at 0–5°C to minimize side reactions, with POCl₃ added dropwise. After 2–4 hours, the mixture is warmed to room temperature, and excess POCl₃ is removed under reduced pressure.

Key data :

-

Reagent: POCl₃ (3 equiv)

-

Solvent: DCM

-

Temperature: 0°C → room temperature

-

Reaction time: 2–4 hours

Coupling with 4-Fluoroaniline

The acyl chloride is reacted with 4-fluoroaniline in DCM with a base (e.g., triethylamine) to scavenge HCl. The reaction is complete within 3–6 hours at room temperature, yielding the target acrylamide after purification by recrystallization (e.g., using CH₂Cl₂/hexane).

Key data :

-

Base: Triethylamine (2.5 equiv)

-

Solvent: DCM

-

Temperature: Room temperature

-

Yield: 70–78%

Nickel-Catalyzed Reductive Amination

An alternative method employs nickel catalysis to couple α,β-unsaturated aldehydes with aromatic amines. This route, inspired by protocols for related acrylamides, avoids the use of acyl chlorides.

Synthesis of 3-(2-Nitro-4,5-Dimethoxyphenyl)acrolein

The aldehyde intermediate is prepared via Wittig reaction between 2-nitro-4,5-dimethoxybenzyltriphenylphosphonium chloride and acrolein. The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding the trans-configured acrolein.

Key data :

-

Phosphonium salt: 1.2 equiv

-

Base: n-BuLi (2.0 equiv)

-

Solvent: THF

-

Temperature: −78°C → room temperature

-

Yield: 65–72%

Nickel-Mediated Coupling

The acrolein is reacted with 4-fluoroaniline in the presence of a nickel(II) chloride/1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (NHC) catalyst system. The reaction employs triethylsilane (Et₃SiH) as a reductant in 2,2,2-trifluoroethanol (TFE), achieving selective imine formation followed by reduction to the acrylamide.

Key data :

-

Catalyst: NiCl₂/NHC (5 mol%)

-

Reductant: Et₃SiH (1.5 equiv)

-

Solvent: TFE

-

Temperature: 20°C

-

Reaction time: 14 hours

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency, particularly for condensation steps. A modified protocol adapts methods from benzoxazine syntheses.

Reaction Setup

A mixture of 2-nitro-4,5-dimethoxycinnamic acid, 4-fluoroaniline, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is irradiated at 100°C for 20 minutes in acetonitrile. The microwave conditions promote rapid amide bond formation without racemization.

Key data :

-

Coupling agent: EDC (1.5 equiv)

-

Solvent: Acetonitrile

-

Temperature: 100°C (microwave)

-

Reaction time: 20 minutes

-

Yield: 75–80%

Comparative Analysis of Methods

Mechanistic Insights

-

Acyl Chloride Route : Proceeds via nucleophilic acyl substitution, where 4-fluoroaniline attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Nickel Catalysis : Involves oxidative addition of the aldehyde to Ni(0), followed by imine formation and reductive elimination.

-

Microwave Assistance : Dielectric heating accelerates molecular collisions, reducing activation energy for amide bond formation.

Challenges and Optimization Strategies

-

Nitro Group Stability : The electron-withdrawing nitro group can deactivate the aromatic ring, necessitating mild conditions to prevent reduction or decomposition.

-

Methoxy Group Sensitivity : Demethylation is avoided by using non-acidic reagents (e.g., EDC instead of H₂SO₄).

-

Polymerization Control : Acrylamide monomers are stabilized by conducting reactions under inert atmospheres and low temperatures .

Scientific Research Applications

Scientific Research Applications

N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

- Antimicrobial Properties : Research has indicated that this compound may exhibit antimicrobial activity. Its structural components allow it to interact with biological targets effectively.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with mechanisms involving the interaction of the nitro group with cellular components leading to cytotoxic effects against various cancer cell lines. Further investigations are needed to elucidate these effects fully .

Medicine

- Drug Development : Due to its unique structural features, this compound is being explored for its potential use in drug development. Its ability to engage with specific molecular targets positions it as a candidate for developing new therapeutic agents .

Industry

- Advanced Materials : The compound is utilized in developing advanced materials and chemical intermediates. Its properties can enhance material performance in various applications ranging from coatings to pharmaceuticals.

Case Studies and Research Findings

Several studies have explored the efficacy and applications of this compound:

- Anticancer Activity Assessment : A study conducted by the National Cancer Institute evaluated similar compounds' antitumor activities across various cancer cell lines. Results indicated significant growth inhibition rates, suggesting potential therapeutic applications .

- Antimicrobial Evaluation : Research focusing on derivatives of similar structures has shown promising antimicrobial activity against various pathogens, providing insights into the potential application of this compound in treating infections .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity to target proteins, influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional features of the target compound with its analogs:

*Calculated based on molecular formula. †Approximate based on similar lignanamides.

Key Observations:

- Nitro Position: The target’s nitro group at the ortho position (vs.

- Methoxy vs. Hydroxy: Methoxy groups in the target (vs.

- Amide Substituents: The 4-fluorophenyl group (common in synthetic analogs) balances hydrophobicity and electronic effects, contrasting with sulfamoyl or cyano groups in other acrylamides .

Comparison :

- The target’s nitro and methoxy groups may require protective group strategies (e.g., nitro reduction after coupling) to avoid side reactions.

- Yields for analogs like 4p (~44%) suggest moderate efficiency, likely due to steric challenges from ortho-substituents .

Biological Activity

N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the acrylamide moiety followed by the introduction of the nitro and methoxy substituents. Various synthetic routes have been explored to optimize yield and purity, with modifications based on available starting materials and desired biological properties.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that acrylamide derivatives can inhibit tumor growth by modulating various cellular pathways. The compound's structure suggests potential interactions with key targets involved in cancer progression.

Table 1: Summary of Anticancer Activity

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | ABC transporters | TBD | Inhibition of drug efflux |

| Related Acrylamide Derivative | Dihydrofolate reductase | 0.5 | Enzyme inhibition |

| Another Acrylamide | Tyrosine kinase | 1.2 | Signal transduction interference |

Neuroprotective Effects

This compound has also been evaluated for its neuroprotective properties. In experimental models of neurotoxicity induced by acrylamide exposure, compounds with similar structures have shown promise in mitigating neuronal damage through mechanisms such as reducing oxidative stress and preventing apoptosis.

Case Study: Neuroprotection in SH-SY5Y Cells

A study demonstrated that a related acrylamide compound significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to toxic agents. The treatment led to decreased levels of reactive oxygen species (ROS) and improved cell viability, suggesting a protective mechanism against oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Drug Resistance : By targeting ATP-binding cassette (ABC) transporters, this compound may enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells.

- Oxidative Stress Reduction : Similar compounds have been shown to activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant enzymes.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

Q & A

Basic: What are the standard synthetic protocols for preparing N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step condensation reaction. For acrylamide derivatives, a common approach is the coupling of substituted phenylacrylic acids with fluorophenyl amines under carbodiimide-mediated conditions (e.g., EDCI in DMF) . Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for solubility and reaction efficiency.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., nitro group reduction) .

- Purification : Column chromatography using gradients of ethyl acetate/petroleum ether (1:3 to 1:1) yields >90% purity .

- Validation : Confirm structure via H/C NMR (e.g., acrylamide proton at δ 6.5–7.5 ppm) and high-resolution mass spectrometry .

Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR spectroscopy : H NMR resolves the acrylamide doublet (J = 15–16 Hz) and nitro/methoxy group environments. Discrepancies in aromatic proton splitting may arise from rotational isomerism; use variable-temperature NMR to confirm .

- Mass spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H] at m/z 401.12). Discrepancies between calculated and observed isotopic patterns may indicate impurities, requiring further purification .

- Elemental analysis : Validate C, H, N, and F content to ±0.3% deviation .

Advanced: How does the nitro group influence stability during synthesis, and what mitigation strategies are recommended?

The 2-nitro group is prone to reduction under basic or high-temperature conditions. Mitigation includes:

- Low-temperature reactions : Maintain <30°C during acrylamide bond formation .

- Inert atmosphere : Use nitrogen/argon to prevent oxidative side reactions .

- Post-synthesis stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to identify decomposition products .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Hybrid derivative synthesis : Replace the 4-fluorophenyl or nitro group with bioisosteres (e.g., trifluoromethoxy, morpholine) to assess cytotoxicity or kinase inhibition .

- Docking studies : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions with targets like HDACs or CYP3A4, guided by analogs in and .

- In vitro assays : Test antiproliferative activity in cancer cell lines (e.g., IC determination via MTT assay) with controls for nitroreductase-mediated activation .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar acrylamide derivatives?

Discrepancies often stem from:

- Catalyst selection : EDCI vs. DCC may alter yields by 10–15% due to byproduct formation .

- Solvent polarity : Higher polarity (DMF vs. THF) improves nitro group stability but may reduce crystallinity .

- Scale effects : Pilot-scale reactions (>10 mmol) often show lower yields due to inefficient mixing; optimize via microfluidic reactors .

Basic: What are the recommended storage conditions to maintain compound integrity?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the acrylamide bond .

- Stability monitoring : Perform quarterly HPLC checks to detect degradation (e.g., nitro-to-amine reduction) .

Advanced: How is computational modeling applied to predict metabolic pathways or toxicity?

- ADMET prediction : Tools like SwissADME assess CYP3A4/2D6 metabolism risks, critical given fluorine’s impact on metabolic stability .

- Toxicity profiling : Use ProTox-II to predict hepatotoxicity, leveraging structural analogs (e.g., ’s fluorophenyl derivatives) .

- Metabolite identification : Simulate phase I/II metabolism (e.g., nitro reduction to amine) using BioTransformer .

Basic: What in vitro assays are suitable for initial biological activity screening?

- Anticancer activity : NCI-60 cell line panel screening with dose-response curves (1–100 µM) .

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Enzyme inhibition : Fluorescence-based HDAC or kinase inhibition assays (e.g., 10–1000 nM range) .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization .

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation .

- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize polymorphs .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

- Prodrug design : Convert the nitro group to a bioreducible prodrug (e.g., nitroimidazole conjugate) for targeted activation .

- Formulation : Use PEGylated nanoparticles to enhance aqueous solubility (>2 mg/mL) .

- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents with LC-MS/MS quantification to assess AUC and C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.